molecular formula C23H24FN3O3 B2375201 methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251682-15-1

methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2375201
CAS No.: 1251682-15-1
M. Wt: 409.461
InChI Key: AVBREPGHTLWOHE-UHFFFAOYSA-N
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Description

methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a pyrazinyl group, and a thioacetamide linkage, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyaniline, undergoes a reaction with an appropriate acylating agent to form N-(4-ethoxyphenyl)acetamide.

    Synthesis of the Pyrazinyl Intermediate: 2-methylphenol is reacted with a suitable halogenating agent to form 2-methylphenyl halide, which is then coupled with pyrazine to yield 3-(2-methylphenoxy)pyrazine.

    Thioacetamide Coupling: The final step involves the reaction of N-(4-ethoxyphenyl)acetamide with 3-(2-methylphenoxy)pyrazine in the presence of a thioacetamide reagent under controlled conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with similar compounds such as:

    N-(4-methoxyphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    N-(4-ethoxyphenyl)-2-{[3-(2-chlorophenoxy)pyrazin-2-yl]thio}acetamide: Contains a chlorophenoxy group, which may alter its reactivity and applications.

    N-(4-ethoxyphenyl)-2-{[3-(2-methylphenoxy)pyridin-2-yl]thio}acetamide:

Biological Activity

Methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₃F₁N₃O₃
  • Molecular Weight : Approximately 324.39 g/mol

The structure features a quinazoline core, which is known for its diverse biological activities, including antitumor properties. The presence of a fluorinated aromatic ring and a piperidine moiety enhances its potential for interacting with various biological targets.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with similar structures can act as inhibitors of tyrosine kinase receptors (TKR), which are often overexpressed in cancers such as breast, ovarian, colon, and prostate cancer .

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of quinazoline derivatives on HepG2 (liver) and MCF-7 (breast) cancer cell lines. The most active compounds exhibited IC50 values ranging from 10.82 to 29.46 μM/L against HepG2 and 7.09 to 20.98 μM/L against MCF-7 cells .
    • The incorporation of specific functional groups significantly enhanced the anticancer activity, suggesting that this compound may similarly exhibit potent effects.
  • Mechanism of Action :
    • Quinazoline derivatives are thought to inhibit TKR activity, leading to reduced cellular proliferation and induced apoptosis in cancer cells . This mechanism positions them as promising candidates for cancer therapy.

Other Biological Activities

Beyond antitumor effects, quinazoline compounds have shown potential in various therapeutic areas:

  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial and viral infections.
  • Anti-inflammatory Effects : Research indicates that certain quinazoline-based compounds can modulate inflammatory pathways.

In Silico Studies

Computer-aided drug design has been employed to predict the interactions of this compound with biological targets. Docking studies suggest strong binding affinities to TKR active sites, indicating potential for further development as a therapeutic agent .

Summary of Research Findings

Study FocusFindings
Antitumor ActivityIC50 values: HepG2 (10.82 - 29.46 μM/L), MCF-7 (7.09 - 20.98 μM/L)
MechanismInhibition of TKR linked to reduced proliferation and apoptosis
Other ActivitiesAntimicrobial and anti-inflammatory properties noted
In Silico StudiesStrong binding affinity to TKR active sites predicted

Properties

IUPAC Name

methyl 3-(3-fluoro-4-methylphenyl)-2-(4-methylpiperidin-1-yl)-4-oxoquinazoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-14-8-10-26(11-9-14)23-25-20-12-16(22(29)30-3)5-7-18(20)21(28)27(23)17-6-4-15(2)19(24)13-17/h4-7,12-14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBREPGHTLWOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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